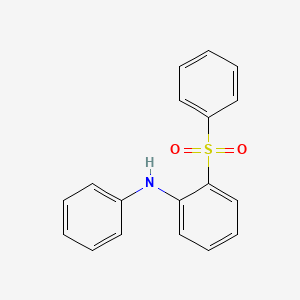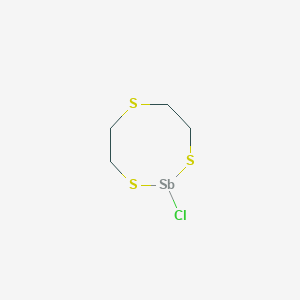
2-Chloro-1,3,6,2-trithiastibocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3,6,2-trithiastibocane is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of chlorine, sulfur, and antimony atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,6,2-trithiastibocane typically involves the reaction of antimony trichloride with sulfur-containing ligands under controlled conditions. One common method includes the use of thiol ligands in the presence of a base to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3,6,2-trithiastibocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: Chlorine and sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1,3,6,2-trithiastibocane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoantimony compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It finds use in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Chloro-1,3,6,2-trithiastibocane exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can form complexes with metal ions and other biomolecules, influencing various biochemical pathways. Its activity is often attributed to the presence of antimony, which can interact with thiol groups in proteins and enzymes, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another organochlorine compound with different applications and properties.
2-Chloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
Uniqueness
2-Chloro-1,3,6,2-trithiastibocane is unique due to the presence of antimony and sulfur atoms, which impart distinct chemical reactivity and potential applications not commonly found in other similar compounds. Its ability to form stable complexes with various ligands and its potential biological activity make it a compound of significant interest in both research and industrial contexts.
Propiedades
Número CAS |
53158-72-8 |
|---|---|
Fórmula molecular |
C4H8ClS3Sb |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
2-chloro-1,3,6,2-trithiastibocane |
InChI |
InChI=1S/C4H10S3.ClH.Sb/c5-1-3-7-4-2-6;;/h5-6H,1-4H2;1H;/q;;+3/p-3 |
Clave InChI |
DBXCSGUWRPANPJ-UHFFFAOYSA-K |
SMILES canónico |
C1CS[Sb](SCCS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


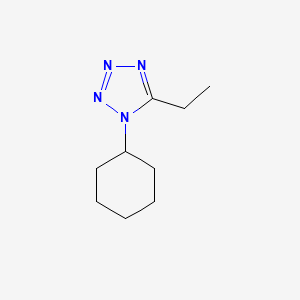


![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
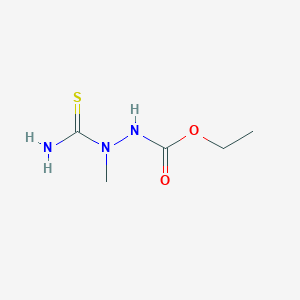

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)


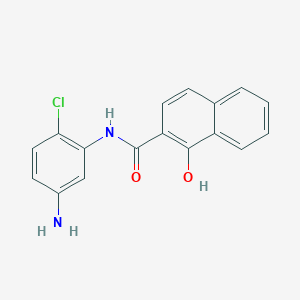


![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
